

Check Availability & Pricing

Technical Support Center: Optimizing Bilr 355 Dosage with Ritonavir Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bilr 355	
Cat. No.:	B1667070	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the dosage of **Bilr 355** when co-administered with ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for co-administering Bilr 355 with ritonavir?

A1: The co-administration of **Bilr 355** with ritonavir is designed to enhance the systemic exposure of **Bilr 355**.[1][2] **Bilr 355** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] Ritonavir is a potent inhibitor of CYP3A4.[4] By inhibiting this enzyme, ritonavir slows down the metabolism of **Bilr 355**, leading to increased plasma concentrations and a longer half-life of **Bilr 355**, thereby boosting its therapeutic effect.[1][5]

Q2: What is "metabolic switching" and how does it affect **Bilr 355** when co-administered with ritonavir?

A2: "Metabolic switching" refers to a phenomenon where the inhibition of a primary metabolic pathway leads to the increased importance of alternative metabolic routes. In the case of **Bilr 355** co-administered with ritonavir, the inhibition of CYP3A4-mediated metabolism leads to a significant shift.[1][2] This results in the formation of a disproportionate human metabolite, BILR 516, which is not detected when **Bilr 355** is administered alone.[1][2] This new metabolic pathway involves reduction by gut bacteria to an intermediate (BILR 402) followed by oxidation by aldehyde oxidase to form BILR 516.[2]



Q3: What are the key pharmacokinetic changes observed when **Bilr 355** is co-administered with ritonavir?

A3: Co-administration of **Bilr 355** with ritonavir leads to significant changes in its pharmacokinetic profile. Studies in healthy volunteers have shown that with a low dose of ritonavir (100 mg), the maximum concentration (Cmax) of **Bilr 355** increased 15- to 30-fold, and the area under the concentration-time curve (AUC) increased 2- to 5-fold.[5] The time to reach maximum concentration (Tmax) is delayed, and the half-life (t1/2) is prolonged to 10 to 15 hours.[5]

Q4: Are there any established effective dosage regimens for **Bilr 355** with ritonavir from clinical studies?

A4: Yes, clinical studies in healthy male volunteers have investigated various dosage regimens. A study evaluating multiple oral doses found that **Bilr 355** administered at 150 mg twice daily (BID) co-administered with 100 mg of ritonavir BID provided sufficient suppressive concentrations against HIV-1.[5][6] The steady-state Cmax, AUC, and minimum concentration (Cmin) for this regimen were approximately 1,500 ng/mL, 12,500 h*ng/mL, and 570 ng/mL, respectively.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Metabolite Peaks Observed During Sample Analysis

- Question: During LC-MS/MS analysis of plasma samples from subjects receiving Bilr 355
 and ritonavir, we are observing a significant, unexpected metabolite peak that was not
 present in subjects receiving Bilr 355 alone. How should we proceed with identification?
- Answer: This is likely the disproportionate human metabolite, BILR 516.[1][2]
 - Recommended Action:
 - Confirm the Metabolic Pathway: The formation of BILR 516 is understood to be a twostep process involving gut bacteria and aldehyde oxidase.[2] Consider in vitro experiments using human gut flora and liver S9 fractions with aldehyde oxidase cofactors to confirm this pathway.



- Reference Standard: If available, use a synthetic standard of BILR 516 for confirmation by comparing retention times and mass fragmentation patterns.[1]
- High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry to determine the accurate mass and elemental composition of the metabolite to support the proposed structure of BILR 516.

Issue 2: High Inter-Individual Variability in Bilr 355 Exposure

- Question: We are observing significant variability in the plasma concentrations of Bilr 355
 among subjects receiving the same dosage of Bilr 355 and ritonavir. What could be the
 contributing factors?
- Answer: High inter-individual variability can be attributed to several factors.
 - Recommended Action:
 - CYP3A4 Inhibition Efficacy: While ritonavir is a potent inhibitor, variations in its absorption and metabolism can affect the degree of CYP3A4 inhibition. Monitor ritonavir plasma concentrations to assess its exposure.
 - Gut Microbiome Composition: The formation of the major metabolite BILR 516 is dependent on gut bacteria.[2] Differences in the composition and activity of the gut microbiome among individuals can lead to variable rates of BILR 355 reduction to the intermediate, BILR 402, impacting the overall metabolic profile and exposure.
 - Aldehyde Oxidase Activity: Genetic polymorphisms in the aldehyde oxidase enzyme can lead to differences in its activity, affecting the rate of conversion of BILR 402 to BILR 516 and potentially influencing the overall pharmacokinetics of Bilr 355.[2]
 - Concomitant Medications: Ritonavir interacts with numerous medications.[7][8][9] A
 thorough review of all concomitant medications is crucial to rule out any other drug-drug
 interactions that could affect the pharmacokinetics of Bilr 355 or ritonavir.

Data from Clinical Investigations



The following tables summarize key pharmacokinetic data from a study conducted in healthy male volunteers receiving multiple oral doses of **Bilr 355** co-administered with ritonavir.[5][6]

Table 1: Pharmacokinetic Parameters of **Bilr 355** Tablets Co-administered with Ritonavir (100 mg)

Bilr 355 Dose (mg, BID)	Ritonavir Dose (mg)	Cmax,ss (ng/mL)	AUC(0-τ),ss (h*ng/mL)	Cmin,ss (ng/mL)
150	100 (QD)	1,500	12,500	570
150	100 (BID)	Similar to QD	Similar to QD	Similar to QD

Cmax,ss: Maximum steady-state plasma concentration; AUC(0-τ),ss: Area under the plasma concentration-time curve over the dosing interval at steady state; Cmin,ss: Minimum steady-state plasma concentration.

Table 2: Drug-Drug Interactions of Bilr 355/Ritonavir with Other Antiretrovirals

Co-administered Drug	Effect on Bilr 355	Effect on Co- administered Drug	Reference
Lamivudine/Zidovudin e	22% decrease in AUC, 20% decrease in Cmax	Lamivudine: 45% increase in AUC, 24% increase in Cmax. Zidovudine: No change.	[10][11]
Lopinavir/Ritonavir	51% decrease in AUC, 51% decrease in Cmax	Lopinavir: No change.	[12]

Experimental Protocols

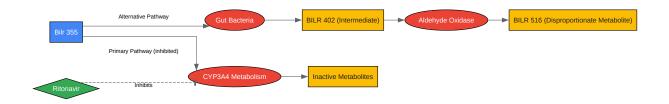
Protocol: Phase I, Open-Label, Randomized Study to Evaluate the Pharmacokinetics of **Bilr 355** Co-administered with Ritonavir



- Objective: To assess the safety, tolerability, and pharmacokinetic profile of multiple oral doses of Bilr 355 when co-administered with a low dose of ritonavir in healthy subjects.
- Study Design: A randomized, open-label, parallel-group study.[10]
- Subject Population: Healthy male and/or female volunteers, aged 18-55 years, with a body mass index (BMI) within the normal range.[13][14]
- Methodology:
 - Screening: Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
 - Randomization: Subjects are randomized to different dosing cohorts. For example, Cohort
 A receives Bilr 355 at dose X with ritonavir at dose Y for a specified duration (e.g., 7-14
 days).[10][12]
 - Dosing: Subjects receive the investigational drugs as per the randomization schedule (e.g., Bilr 355 150 mg BID with ritonavir 100 mg BID).[10][12] Dosing is typically done under fasting conditions.
 - Pharmacokinetic Sampling: Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) on specific study days (e.g., Day 1 and Day 7/14) to determine single-dose and steady-state pharmacokinetics.[10]
 - Bioanalytical Method: Plasma concentrations of Bilr 355, its metabolites (including BILR 516), and ritonavir are quantified using a validated LC-MS/MS method.[1]
 - Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and Cmin.
 - Safety and Tolerability Monitoring: Safety is monitored throughout the study via adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.

Visualizations

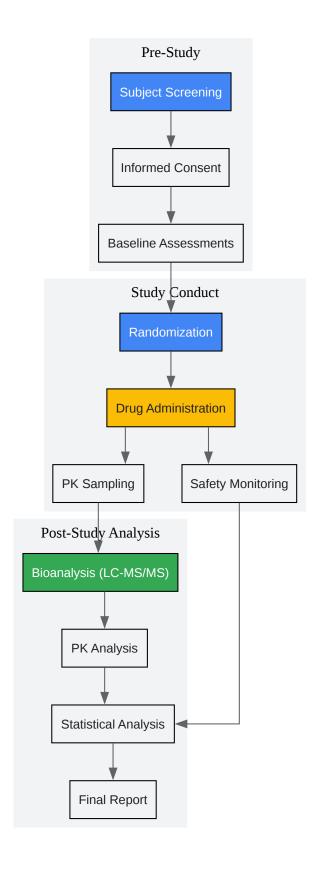




Click to download full resolution via product page

Caption: Metabolic pathway of Bilr 355 with and without ritonavir.

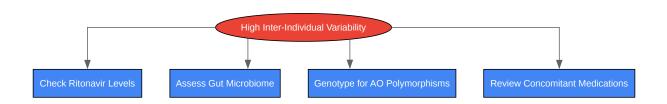




Click to download full resolution via product page

Caption: General experimental workflow for a pharmacokinetic study.





Click to download full resolution via product page

Caption: Troubleshooting logic for high pharmacokinetic variability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Metabolic switching of BILR 355 in the presence of ritonavir. I. Identifying an unexpected disproportionate human metabolite PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic switching of BILR 355 in the presence of ritonavir. II. Uncovering novel contributions by gut bacteria and aldehyde oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation: Impact and Application of Metabolism in Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of BILR 355 after Multiple Oral Doses Coadministered with a Low Dose of Ritonavir PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of BILR 355 after multiple oral doses coadministered with a low dose of ritonavir PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10 Common Ritonavir Interactions You Want to Watch for GoodRx [goodrx.com]
- 8. drugs.com [drugs.com]
- 9. Ritonavir | aidsmap [aidsmap.com]



- 10. Evaluation of steady-state pharmacokinetic interactions between ritonavir-boosted BILR 355, a non-nucleoside reverse transcriptase inhibitor, and lamivudine/zidovudine in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coadministration with lopinavir and ritonavir decreases exposure to BILR 355, a nonnucleoside reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Bilr 355 Dosage with Ritonavir Co-administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667070#optimizing-bilr-355-dosage-when-co-administered-with-ritonavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com